2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
The compound 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features a bicyclic 8-azabicyclo[3.2.1]octane core, substituted at the 3-position with a 1,2,4-triazole moiety and at the 8-position with a 4-fluorophenylsulfanyl-acetyl group. This structure combines pharmacophoric elements critical for interactions with biological targets, such as:
- 8-azabicyclo[3.2.1]octane: A tropane-derived scaffold known for enhancing conformational rigidity and receptor binding .
- 1,2,4-Triazole: A heterocycle contributing to hydrogen bonding and metabolic stability .
- 4-Fluorophenylsulfanyl group: Enhances lipophilicity and bioavailability while modulating electronic properties .
Synthetic routes for analogous compounds (e.g., alkylation of α-halogenated ketones with triazoles) suggest this compound may be synthesized via nucleophilic substitution or coupling reactions . Structural confirmation would likely rely on NMR and mass spectrometry, as seen in related studies .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-12-1-5-16(6-2-12)24-9-17(23)22-13-3-4-14(22)8-15(7-13)21-11-19-10-20-21/h1-2,5-6,10-11,13-15H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOUFRDRXPTQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the core bicyclic structure. The triazole ring is introduced through a cyclization reaction, and the fluorophenyl group is attached via a nucleophilic substitution reaction. Common reagents used in these steps include sodium azide, sulfur-containing compounds, and fluorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process. The use of high-purity starting materials and advanced purification methods, such as chromatography and crystallization, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different nitrogen-containing products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
Antifungal Activity
The compound is structurally related to triazole derivatives, which are widely recognized for their antifungal properties. Research indicates that triazole compounds can effectively inhibit the growth of fungi by targeting the enzyme lanosterol demethylase, crucial in ergosterol biosynthesis, a key component of fungal cell membranes. Various studies have demonstrated that modifications in the triazole ring can enhance antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus .
Table 1: Antifungal Efficacy of Triazole Derivatives
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound 1 | 0.0156 | Candida albicans |
| Compound 2 | 0.00097 | Aspergillus fumigatus |
| Compound 3 | 0.25 | Candida parapsilosis |
Antibacterial Activity
In addition to antifungal properties, triazole compounds have shown significant antibacterial activity. Studies have reported that certain triazole derivatives exhibit potent effects against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains . The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the phenyl ring enhances antibacterial efficacy.
Table 2: Antibacterial Efficacy of Selected Triazole Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.046 | MRSA |
| Compound B | 0.68 | Staphylococcus aureus |
| Compound C | 2.96 | Escherichia coli |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and its biological targets. These studies reveal that the triazole moiety forms hydrogen bonds and hydrophobic interactions with the active sites of target enzymes, which is crucial for its biological activity .
Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles, indicating potential for therapeutic use .
Case Study 1: Antifungal Efficacy
In a study published in a peer-reviewed journal, a series of triazole derivatives were synthesized and tested against various fungal strains. The results showed that one derivative exhibited an MIC value significantly lower than fluconazole, highlighting its potential as a more effective antifungal agent .
Case Study 2: Antibacterial Screening
Another study focused on synthesizing hybrid compounds incorporating the triazole framework with established antibacterial agents. The resulting compounds demonstrated enhanced antibacterial activity against resistant strains compared to their parent compounds .
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Modifications : The target compound retains the 8-azabicyclo[3.2.1]octane core, unlike tropifexor, which incorporates a benzothiazole extension for nuclear receptor binding .
The 4-fluorophenylsulfanyl group offers a balance of lipophilicity and electronic effects compared to chlorinated () or trifluoromethoxy () analogs .
Pharmacological Implications (Inferred from Analogs)
While direct activity data for the target compound are unavailable, insights can be drawn from related structures:
- The target compound’s triazole group may enhance selectivity for alternative targets.
- Tropifexor () : As a farnesoid X receptor (FXR) agonist, its bicyclic core and aryl substituents are critical for nuclear receptor interaction . The target compound’s triazole could modulate similar pathways but with distinct binding kinetics.
- Triazole-Containing Analogs () : Compounds with triazole-thioether linkages demonstrate antifungal and antibacterial activity, implying the target may share these properties .
Metabolic and Physicochemical Properties
- Metabolic Stability : The triazole moiety in the target compound may resist oxidative degradation better than ester-containing analogs (e.g., ’s tert-butyl derivatives) .
- Lipophilicity (LogP) : The 4-fluorophenylsulfanyl group likely increases LogP compared to polar derivatives (e.g., ’s trifluoromethanesulfonate), enhancing membrane permeability .
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule that incorporates elements known for their biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The structure of the compound can be broken down into several key components:
- 4-Fluorophenyl group : A fluorinated aromatic ring that may enhance lipophilicity and biological activity.
- Sulfanyl group : Known to participate in various biochemical interactions.
- Triazole moiety : Associated with antifungal and anticancer properties.
- Azabicyclo[3.2.1]octane structure : A bicyclic framework that may contribute to its pharmacological profile.
Antimicrobial Properties
Research indicates that compounds containing a triazole ring exhibit significant antimicrobial activity. For instance, triazole derivatives have been reported to possess antifungal properties against various pathogens, including Candida species and Aspergillus species . The incorporation of the sulfanyl group may further enhance these effects due to its ability to disrupt microbial cell membranes.
Anticancer Activity
Triazole derivatives have also shown promise in cancer therapy. A study demonstrated that certain triazole-based compounds exhibited cytotoxic effects against cancer cell lines, including colon and breast cancer cells, with IC50 values indicating their potency . The specific compound may similarly affect cancer cell proliferation through mechanisms involving apoptosis induction or cell cycle arrest.
The proposed mechanisms for the biological activity of similar compounds include:
- Inhibition of Enzymatic Activity : Triazoles often act as inhibitors of enzymes critical for pathogen survival or cancer cell proliferation.
- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows for potential interference with DNA/RNA synthesis in target cells.
Case Studies
- Antifungal Activity : In a comparative study, a series of triazole derivatives were screened against Candida albicans, with some exhibiting higher efficacy than traditional antifungal agents like fluconazole . This suggests that the target compound may offer enhanced therapeutic options in treating fungal infections.
- Anticancer Screening : A recent investigation into azabicyclo compounds revealed that modifications at specific positions led to increased cytotoxicity against various cancer cell lines . This aligns with the structural features of our compound, indicating potential for further exploration in cancer therapeutics.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing bicyclo[3.2.1]octane derivatives with fluorophenyl and triazole substituents?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorophenyl groups can be introduced via Ullmann coupling or SNAr reactions, while triazole moieties are often added via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The bicyclo[3.2.1]octane scaffold may be constructed via intramolecular cyclization of appropriately substituted precursors, as seen in structurally related compounds like (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one . Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd for cross-couplings) critically influence yield.
Q. How can researchers validate the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles, torsion angles, and stereochemistry, as demonstrated in studies of similar bicyclo compounds . For example, bond angles like C6—C1—C2 (~119°) and torsion angles such as N1—C11—C13—C12 (−30.4°) provide structural validation . Complementary techniques include high-resolution NMR (e.g., ¹⁹F NMR for fluorine environments) and HRMS for molecular weight confirmation.
Q. What safety precautions are essential when handling fluorophenyl and azabicyclo derivatives?
- Methodological Answer : Fluorophenyl derivatives may exhibit acute toxicity (oral, dermal, inhalation; Category 4 under EU-GHS/CLP). Use fume hoods, nitrile gloves, and closed systems during synthesis. Refer to safety data sheets (SDS) for structurally similar compounds like 1-(4-azepan-1-yl-3-fluorophenyl)ethanone, which mandates emergency protocols for spills and exposure .
Advanced Research Questions
Q. How can conflicting crystallographic data for bicyclo[3.2.1]octane derivatives be resolved?
- Methodological Answer : Discrepancies in bond angles or torsion values (e.g., F1—C1—C2 vs. F1′—C5—C4 in related structures ) often arise from crystal packing effects or refinement errors. Use SHELXL’s restraints (e.g., DFIX, FLAT) to stabilize refinement. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical geometries . For enantiomeric resolution, consider chiral chromatography or anomalous scattering in X-ray studies.
Q. What experimental design strategies optimize the synthesis of multi-functional bicyclo scaffolds?
- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters and reduce byproducts in sensitive bicyclo systems . Statistical modeling (e.g., response surface methodology) can identify optimal conditions for introducing sulfanyl or triazole groups while minimizing degradation.
Q. How do electronic effects of the 4-fluorophenylsulfanyl group influence pharmacological activity?
- Methodological Answer : The electron-withdrawing fluorine atom enhances metabolic stability and modulates π-π stacking in target binding. Use computational tools (e.g., molecular docking with AutoDock Vina) to compare interactions of fluorophenyl vs. non-fluorinated analogs. Experimental validation via enzyme inhibition assays (e.g., kinase or CYP450 screens) can quantify potency shifts, as seen in studies of related triazole-bearing inhibitors .
Q. What analytical challenges arise in characterizing degradation products of this compound?
- Methodological Answer : Degradation pathways (e.g., hydrolysis of the sulfanyl group or oxidation of the triazole) require advanced LC-MS/MS setups. Use high-resolution columns like Chromolith HPLC to separate polar byproducts. For structural elucidation, combine MSⁿ fragmentation patterns with ¹H-¹³C HSQC NMR to trace bond cleavage sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
